molecular formula C29H36N2O7 B10782737 (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-hydroxy-1-methyl-3-octoxy-2-oxoquinolin-7-yl)prop-2-enamide

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-hydroxy-1-methyl-3-octoxy-2-oxoquinolin-7-yl)prop-2-enamide

Cat. No. B10782737
M. Wt: 524.6 g/mol
InChI Key: SZNJINHODJLULD-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

TA-270 is synthesized through a series of chemical reactions involving quinolinone derivatives. The synthetic route typically involves the following steps :

    Formation of the quinolinone core: This involves the cyclization of appropriate precursors to form the quinolinone structure.

    Substitution reactions: Various substituents, such as the octyloxy and sinapinoylamino groups, are introduced through substitution reactions.

    Hydroxylation and methylation: The hydroxyl and methyl groups are added to the quinolinone core through specific reaction conditions.

Industrial production methods for TA-270 involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization .

Chemical Reactions Analysis

TA-270 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like peroxynitrite and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

TA-270 is unique among quinolinone derivatives due to its specific substitution pattern and its potent inhibitory effect on 5-lipoxygenase. Similar compounds include:

    Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.

    Montelukast: A leukotriene receptor antagonist that blocks the effects of leukotrienes.

    Pranlukast: Another leukotriene receptor antagonist with similar applications.

Compared to these compounds, TA-270 has shown a unique ability to inhibit leukotriene production more effectively in certain experimental models.

properties

Molecular Formula

C29H36N2O7

Molecular Weight

524.6 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-hydroxy-1-methyl-3-octoxy-2-oxoquinolin-7-yl)prop-2-enamide

InChI

InChI=1S/C29H36N2O7/c1-5-6-7-8-9-10-15-38-28-26(33)21-13-12-20(18-22(21)31(2)29(28)35)30-25(32)14-11-19-16-23(36-3)27(34)24(17-19)37-4/h11-14,16-18,33-34H,5-10,15H2,1-4H3,(H,30,32)/b14-11+

InChI Key

SZNJINHODJLULD-SDNWHVSQSA-N

Isomeric SMILES

CCCCCCCCOC1=C(C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)O)OC)N(C1=O)C)O

Canonical SMILES

CCCCCCCCOC1=C(C2=C(C=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)O)OC)N(C1=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.